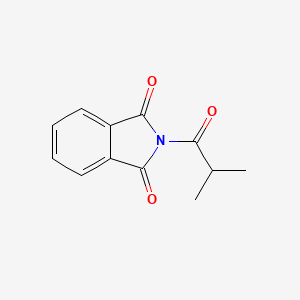

2-(2-Methylpropanoyl)isoindole-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6623-99-0 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-(2-methylpropanoyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H11NO3/c1-7(2)10(14)13-11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |

InChI Key |

IVIHOQMJEBQALJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Structural Modifications and Derivative Synthesis of 2 2 Methylpropanoyl Isoindole 1,3 Dione

Diversification of the N-Acyl Side Chain

The N-acyl side chain of 2-(2-methylpropanoyl)isoindole-1,3-dione is a primary site for structural diversification. Modifications at this position can significantly influence the molecule's steric and electronic properties.

Homologues and Branched Alkyl Chains

The synthesis of N-acylphthalimides allows for the incorporation of various alkyl chains, including homologues and other branched structures, in place of the 2-methylpropanoyl group. A general and efficient method involves the acylation of phthalimide (B116566). For example, various carboxylic acids can be activated and coupled with phthalimide to generate a range of N-acylphthalimide derivatives. researchgate.net This approach facilitates the synthesis of compounds with straight-chain alkyl groups (homologues) or alternative branched structures, thereby systematically modifying the steric bulk and lipophilicity of the side chain. The reaction of phthalimide with different acid anhydrides or acid chlorides is a common route to achieve this diversification. researchgate.net

Introduction of Heteroatoms and Additional Functional Groups

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) and other functional groups into the N-acyl side chain can impart new properties to the parent molecule. N-(Acyloxy)phthalimides, for instance, serve as precursors to carbon- or nitrogen-centered radicals, enabling a wide array of synthetic transformations to form carbon-carbon and carbon-heteroatom bonds. acs.org

Furthermore, methods have been developed for the synthesis of N-acylsulfenamides from primary amides and N-thiophthalimides, introducing a sulfur atom adjacent to the acyl group. nih.gov Enzymatic strategies are also being explored for the synthesis of N-acyl amino acid amides, showcasing a green chemistry approach to incorporating complex, functionalized side chains. nih.gov The synthesis of N,O-acetals can be achieved by reacting N-acyl phthalimides with aldehydes, which introduces an oxygen atom into the side chain and creates a valuable synthetic intermediate. researchgate.net

Substituent Effects on the Isoindole-1,3-dione Core

Modifications to the aromatic ring of the isoindole-1,3-dione core can significantly alter the electronic properties and reactivity of the entire molecule.

N-Substitution with Aromatic and Heteroaromatic Moieties

While the title compound is N-acylated, the broader class of N-substituted phthalimides includes derivatives where the nitrogen is attached to aromatic and heteroaromatic systems. These are commonly synthesized through the condensation of phthalic anhydride (B1165640) with primary amines, including various anilines and heteroaromatic amines. nih.govresearchgate.net Modern organocatalytic methods, such as those using N-heterocyclic carbenes (NHCs), allow for the atroposelective synthesis of N-aryl phthalimides under mild conditions. nih.govchemrxiv.org

Table 1: Examples of Synthesized N-Aryl and N-Heteroaryl Phthalimide Derivatives

| Compound Name | Starting Materials | Synthesis Method | Reference |

|---|---|---|---|

| N-Aryl Phthalimides | Phthalic anhydride, Aniline derivatives | Condensation or NHC-catalyzed amidation | nih.govchemrxiv.org |

| N-(1,2,4-triazol-yl)-phthalimides | Phthalic anhydride, Appropriate amine | Condensation | researchgate.net |

| N-Sugar-substituted phthalimides | Sugar azide (B81097), Phthalic anhydride | Reaction with NaI, Me3SiCl, and catalyst | nih.gov |

Annulated and Fused Ring Systems

The isoindole-1,3-dione core can be extended by annulation or fusion with other ring systems to create complex, polycyclic structures. One powerful method is the hexadehydro-Diels–Alder (HDDA) reaction, which can be used to synthesize fused multifunctionalized isoindole-1,3-diones from substituted tetraynes and imidazole (B134444) derivatives. researchgate.netrsc.org This domino reaction leads to the formation of multiple new bonds and results in highly substituted, tricyclic isoindole-1,3-dione compounds. rsc.org

Another approach involves the Diels-Alder reaction between 2H-chromene derivatives and maleimides to create fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. rsc.org These strategies demonstrate the versatility of the isoindole-1,3-dione scaffold in constructing larger, more complex molecular architectures. nih.govcore.ac.ukrsc.org Phthalorubines, a class of aromatic fused-ring compounds, can be synthesized from phthalonitriles via an intramolecular cyclization process. nih.gov

Table 2: Examples of Fused Ring Systems Derived from Isoindole-1,3-dione

| Fused System Class | Synthetic Strategy | Precursors | Reference |

|---|---|---|---|

| Fused multifunctionalized isoindole-1,3-diones | Hexadehydro-Diels–Alder (HDDA) domino reaction | Substituted tetraynes, Imidazole derivatives | rsc.org |

| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-diones | Diels-Alder reaction | 2H-chromene derivatives, Maleimides | rsc.org |

| Phthalorubines | Intramolecular cyclization | Phthalonitriles, "Half-phthalocyanine" precursors | nih.gov |

Conjugates with Relevant Organic Scaffolds

The isoindole-1,3-dione moiety can be conjugated with other organic scaffolds to create hybrid molecules with potentially novel properties. For instance, isoindoline-1,3-dione derivatives have been linked to arylpiperazine residues through various linkers. nih.govmdpi.com Another example involves the synthesis of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, where the phthalimide part is connected to a pyridinium salt. nih.gov

The synthesis of these conjugates often involves multi-step procedures. For example, N-phthalimides of amino acids can be synthesized and then further reacted to link them to other heterocyclic systems like benzimidazole. tpcj.org Similarly, isoindoline-1,3-dione has been attached to a 1,2,4-triazole (B32235) residue to generate new molecular entities. neliti.com These examples highlight the role of the isoindole-1,3-dione as a building block in the construction of more complex, multifunctional molecules.

Dipeptide and Amino Acid Conjugates

The conjugation of amino acids and dipeptides to the isoindole-1,3-dione moiety can be achieved through nucleophilic substitution reactions where the amino group of the amino acid or dipeptide attacks the carbonyl carbon of the phthalimide ring, leading to the displacement of the isobutyryl group. The general strategy for synthesizing these conjugates involves the reaction of this compound with the desired amino acid or dipeptide under appropriate conditions.

The synthesis of N-phthaloyl amino acids can be accomplished by the condensation of phthalic anhydride with an amino acid. researchgate.net In a similar vein, starting with this compound, the N-isobutyryl group can be replaced by an amino acid or dipeptide. This reaction would typically be carried out in a suitable solvent, and the use of a base may be required to deprotonate the amino group of the incoming amino acid or dipeptide, thereby increasing its nucleophilicity. The protection of the carboxylic acid group of the amino acid or dipeptide as an ester may be necessary to prevent unwanted side reactions. nih.govmdpi.com

For instance, the synthesis of amino acid conjugates of glycyrrhizic acid has been performed using N-hydroxyphthalimide and N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid groups for coupling with tert-butyl esters of L-amino acids. nih.gov A similar strategy could be adapted, where the phthalimide nitrogen is first deprotected and then coupled with the desired amino acid or dipeptide.

Solid-phase peptide synthesis (SPPS) methodologies offer a streamlined approach for the synthesis of dipeptide derivatives conjugated to other molecular scaffolds, such as indole-3-carboxylic acid. nih.govrsc.org This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, which simplifies purification after each step. nih.gov

Below is a table of representative amino acids and dipeptides that could be conjugated to the isoindole-1,3-dione core.

| Amino Acid/Dipeptide | Structure |

| Glycine | H₂N-CH₂-COOH |

| L-Alanine | H₂N-CH(CH₃)-COOH |

| L-Valine | H₂N-CH(CH(CH₃)₂)-COOH |

| L-Phenylalanine | H₂N-CH(CH₂C₆H₅)-COOH |

| Glycyl-glycine | H₂N-CH₂-CO-NH-CH₂-COOH |

| Alanyl-valine | H₂N-CH(CH₃)-CO-NH-CH(CH(CH₃)₂)-COOH |

Heterocyclic Hybrids (e.g., Thiazole (B1198619), Triazole)

The synthesis of hybrid molecules incorporating the isoindole-1,3-dione scaffold with other heterocyclic rings like thiazole and triazole is an active area of research. These hybrid structures can exhibit unique chemical and biological properties arising from the combination of the different ring systems.

Thiazole Hybrids

The synthesis of thiazole derivatives of isoindole-1,3-dione can be achieved through various synthetic routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. nih.gov To create a thiazole hybrid of this compound, one could envision a multi-step synthesis. For example, a precursor such as 2-(chloroacetyl)isoindole-1,3-dione could be synthesized first. This intermediate could then react with a suitable thioamide to form the thiazole ring directly attached to the isoindole-1,3-dione moiety.

Alternatively, a pre-formed thiazole ring with a reactive functional group, such as an amino or hydroxyl group, could be used to displace the isobutyryl group from this compound. For example, 2-aminothiazole (B372263) could react with this compound under thermal or base-catalyzed conditions to yield 2-(thiazol-2-yl)isoindole-1,3-dione.

Research on the synthesis of various thiazole derivatives has shown that they can be obtained through the reaction of a compound of formula (II) with a compound of formula (III) in a solvent containing formic acid. google.com This general methodology could potentially be adapted for the synthesis of thiazole-isoindole-1,3-dione hybrids.

The following table lists some representative thiazole precursors that could be used to synthesize these hybrid molecules.

| Thiazole Precursor | Structure |

| 2-Aminothiazole | |

| 4-Methyl-5-(2-hydroxyethyl)thiazole | |

| 2-Amino-4-phenylthiazole |

Triazole Hybrids

The formation of triazole-isoindole-1,3-dione hybrids can be efficiently achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comfrontiersin.org This reaction provides a highly regioselective method to form 1,4-disubstituted 1,2,3-triazoles.

To synthesize a triazole hybrid of this compound, one would need to prepare a precursor containing either an azide or an alkyne functionality. For example, 2-(prop-2-yn-1-yl)isoindole-1,3-dione could be synthesized by the reaction of potassium phthalimide with propargyl bromide. This alkyne-containing phthalimide derivative can then undergo a CuAAC reaction with a variety of organic azides to generate the desired triazole hybrids.

Alternatively, an azide-containing phthalimide derivative, such as 2-(2-azidoethyl)isoindole-1,3-dione, could be prepared and subsequently reacted with various terminal alkynes. One-pot syntheses of isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety have also been reported, showcasing the versatility of synthetic approaches to these hybrids. farmaciajournal.com

The table below provides examples of precursors that could be utilized in the synthesis of triazole-isoindole-1,3-dione hybrids.

| Triazole Precursor/Reagent | Structure | Synthetic Approach |

| 2-(Prop-2-yn-1-yl)isoindole-1,3-dione | CuAAC with an organic azide | |

| 2-(2-Azidoethyl)isoindole-1,3-dione | CuAAC with a terminal alkyne | |

| Phenylacetylene | CuAAC with an azide-functionalized isoindole-1,3-dione | |

| Benzyl azide | CuAAC with an alkyne-functionalized isoindole-1,3-dione |

Theoretical and Computational Investigations of N 2 Methylpropanoyl Isoindole 1,3 Dione

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 2-(2-Methylpropanoyl)isoindole-1,3-dione are fundamental to understanding its reactivity. Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in delineating these properties. researchgate.net

Charge Distribution and Electrophilic/Nucleophilic Sites

The carbonyl groups within the isoindole-1,3-dione ring system are significant electrophilic sites. The oxygen atoms of these carbonyl groups possess a partial negative charge, while the adjacent carbon atoms carry a partial positive charge, making them susceptible to nucleophilic attack. The nitrogen atom of the imide group also plays a role in the electronic landscape of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. numberanalytics.compku.edu.cn

For this compound, the HOMO is typically located on the more electron-rich parts of the molecule, which would likely include the aromatic ring and potentially the lone pairs of the oxygen atoms. The LUMO, on the other hand, is generally situated on the electron-deficient regions, such as the carbonyl carbons of the imide ring.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. Computational methods like DFT can be used to calculate the energies of the HOMO and LUMO, providing valuable data for predicting the outcomes of various reactions. researchgate.net

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital. The energy of the HOMO is related to the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. The energy of the LUMO is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools for investigating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecular system as a function of its geometry. By systematically varying specific bond lengths, bond angles, or dihedral angles, a PES scan can map out the energetic landscape of a reaction, identifying stable intermediates and high-energy transition states.

For reactions involving this compound, a PES scan could be employed to study processes such as nucleophilic addition to one of the carbonyl groups or the conformational changes of the 2-methylpropanoyl side chain. The resulting energy profile would reveal the most favorable reaction pathways and the energy barriers that must be overcome.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics of a chemical transformation. Computational methods can be used to locate and characterize the geometry and energy of transition states.

For a reaction involving this compound, such as its synthesis from phthalic anhydride (B1165640) and the corresponding amine, computational chemists can model the reaction pathway and identify the transition state structure. semanticscholar.org Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com

The this compound molecule possesses a degree of conformational freedom, primarily around the single bond connecting the 2-methylpropanoyl group to the nitrogen atom of the isoindole-1,3-dione ring. The rotation around this bond can lead to different spatial arrangements of the substituent relative to the planar ring system. nih.gov

Conformational Preferences and Flexibility

The flexibility of this compound is primarily dictated by the rotation around the single bond connecting the nitrogen of the isoindole-1,3-dione (phthalimide) ring system to the carbonyl carbon of the 2-methylpropanoyl (isobutyryl) group. This C(O)—N bond possesses a degree of double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system, which introduces a significant barrier to rotation. semanticscholar.org

Computational studies on similar N-acyl imides and amides show that the rotational barrier is influenced by both steric and electronic factors. researchgate.netnih.gov For this compound, the bulky isopropyl group attached to the acyl carbonyl creates steric hindrance, which influences the preferred rotational conformers. The molecule is expected to preferentially adopt conformations that minimize the steric clash between the isopropyl group and the planar phthalimide (B116566) ring.

The planarity of the amide-like bond is a critical factor. In related N-acyl imidazoles, the C(O)-N bond is found to be essentially planar, and significant energy is required to twist it. researchgate.net The energy difference between the planar ground state and the twisted transition state defines the rotational energy barrier. For typical amide bonds, this barrier can range from under 8 to as high as 19.5 kcal/mol, depending on the substituents and electronic environment. researchgate.netmdpi.com It is anticipated that the barrier for this compound falls within this range, leading to distinct, slowly interconverting conformers at room temperature on the NMR timescale. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to precisely calculate this rotational barrier and determine the relative stability of different conformers. nih.govmdpi.com

Table 1: Representative Rotational Energy Barriers for Amide and Related Bonds

| Compound Class | Bond | Typical Rotational Barrier (kcal/mol) | Reference |

| Formamide | H₂N—CHO | ~18 | semanticscholar.org |

| N-Acyl Imidazoles | Imidazole (B134444)—C(O)R | <6 - 16.5 | researchgate.net |

| N,N-Dimethylacrylamide | (CH₃)₂N—C(O)CH=CH₂ | 12.4 | nih.gov |

| N-Benzhydryl-N-methylformamide | (Ph₂CH)(CH₃)N—CHO | 19.5 | mdpi.com |

Intermolecular Interactions in Solutions and Condensed Phases

The behavior of this compound in condensed phases (solid state and solution) is governed by a variety of non-covalent intermolecular forces. researchgate.net

In the Solid State: In the crystalline form, the molecular packing is expected to be dominated by interactions involving the large, planar, and electron-deficient phthalimide ring system. Crystal structure analyses of related phthalimide derivatives reveal several key recurring interactions:

π-π Stacking: The aromatic phthalimide rings are likely to stack in a parallel or offset fashion, driven by favorable electrostatic and dispersion interactions. nih.gov

Computational methods like solid-state Density Functional Theory (ss-DFT) can be used to simulate the crystal structure and quantify the energetic contributions of these different intermolecular forces. nih.gov

In Solution: In solution, the interactions between solute molecules are largely replaced by solute-solvent interactions. The conformational dynamics discussed previously (rotation around the N-acyl bond) can be influenced by the solvent polarity. nih.gov Studies on similar alkylamine phthalimides have shown that specific n-π interactions between a nitrogen-containing group and the phthalimide ring can persist in solution, leading to unique and dynamic NMR spectral profiles that are sensitive to both solvent and temperature. mdpi.comdoaj.org For this compound, while it lacks an additional amine group, its conformational equilibrium would still be sensitive to the solvent environment, which can stabilize or destabilize conformers based on their respective dipole moments.

In Silico Screening and Structure-Reactivity Relationships

In silico techniques are invaluable for predicting the potential biological activity of molecules like this compound and for understanding the relationship between its chemical structure and its function.

Ligand-Substrate Docking Simulations (Methodology)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This technique is fundamental in structure-based drug design for predicting binding affinity and interaction patterns. youtube.com The docking of this compound into the active site of a hypothetical enzyme target would follow a well-established methodology.

The general workflow for a docking simulation includes the following steps:

Target and Ligand Preparation: The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 2D structure of the ligand, this compound, is converted to a 3D conformation and its energy is minimized. youtube.com

Binding Site Definition: The active site, or the region of the protein where the ligand is expected to bind, is defined. This is typically done by creating a grid box that encompasses the key amino acid residues of the binding pocket. acs.org

Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the defined binding site. Algorithms like the Lamarckian Genetic Algorithm, used in the popular software AutoDock, generate a large number of possible binding poses. acs.org

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (ΔG) of the ligand-protein complex. nih.gov The poses with the lowest energy scores are considered the most likely binding modes. nih.gov These top-ranked poses are then analyzed visually to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. thaiscience.info

Table 2: General Methodology for Ligand-Substrate Docking Simulation

| Step | Description | Key Considerations |

| 1. Receptor Preparation | Obtain 3D protein structure. Remove crystallographic waters, add hydrogens, assign charges. | Quality of the crystal structure is crucial. Protonation states of residues must be correctly assigned. |

| 2. Ligand Preparation | Generate 3D coordinates for this compound. Assign charges and define rotatable bonds. | Correct tautomeric and ionization states of the ligand are essential for accurate results. |

| 3. Grid Generation | Define a 3D grid box encompassing the target's active site. | The box must be large enough to allow the ligand to move freely but small enough for efficient calculation. |

| 4. Docking Execution | Run the search algorithm (e.g., Genetic Algorithm) to explore ligand poses. | The number of runs and the search parameters must be sufficient to ensure thorough sampling of conformational space. |

| 5. Results Analysis | Rank poses by scoring function (e.g., estimated binding energy). Analyze intermolecular interactions (H-bonds, π-stacking, etc.). | The scoring function is an approximation; visual inspection and comparison with known inhibitors are important for validation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. thaiscience.infonih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules' structures to their activity. walisongo.ac.id

To develop a QSAR model for a series of analogs based on this compound, the following theoretical steps would be taken:

Data Set Assembly: A series of structurally related phthalimide derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that best correlates the calculated descriptors with the observed biological activity. thaiscience.info The goal is to find a model that is both descriptive and predictive.

Model Validation: The statistical quality and predictive power of the QSAR model are rigorously assessed. This is done using statistical parameters like the correlation coefficient (r²), and through cross-validation techniques (e.g., leave-one-out) that yield a cross-validated correlation coefficient (q²). thaiscience.inforesearchgate.net A robust model will have high values for both r² and q².

A hypothetical Hansch-type QSAR equation for a series of phthalimide analogs might look like: log(1/IC₅₀) = k₁ * (LogP) + k₂ * (σ) + k₃ * (MR) + C

Here, LogP represents hydrophobicity, σ (Hammett constant) represents electronic effects, and MR (Molar Refractivity) represents steric properties. The coefficients (k₁, k₂, k₃) determined by the regression analysis indicate the relative importance of each property for the biological activity. thaiscience.info Such models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Models

| Descriptor Class | Example Descriptors | Property Represented | Reference |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Net Charges | Electron distribution, reactivity, polarity | thaiscience.infowalisongo.ac.id |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes | walisongo.ac.id |

| Steric / Topological | Molar Refractivity (MR), Molecular Weight, Surface Area | Molecular size, shape, and bulk | thaiscience.info |

| 3D Descriptors | van der Waals Surface Area, Principal Moments of Inertia | Three-dimensional shape and volume | nih.gov |

Synthetic and Materials Science Applications of 2 2 Methylpropanoyl Isoindole 1,3 Dione

Role as a Key Intermediate in Organic Synthesis

The isoindole-1,3-dione moiety is a privileged structure in organic synthesis, primarily utilized as a robust protecting group for primary amines and as a versatile building block for more complex molecules. Its stability under various reaction conditions, coupled with well-established methods for its introduction and removal, makes it an invaluable tool for synthetic chemists.

The Gabriel synthesis, a classic method for forming primary amines, relies on the nucleophilicity of potassium phthalimide (B116566). scienceinfo.com This reaction transforms primary alkyl halides into N-alkylated phthalimides, which can then be hydrolyzed to release the desired amine. scienceinfo.comkhanacademy.org This method's key advantage is the prevention of overalkylation, a common side reaction in other amination methods. scienceinfo.com Modern variations of this chemistry, including one-pot multicomponent reactions and the use of reagents like TaCl5-silica gel under microwave irradiation, have expanded the scope and efficiency of synthesizing N-substituted isoindole-1,3-diones. organic-chemistry.orgresearchgate.net

Precursor for Complex Organic Frameworks

The isoindole-1,3-dione scaffold serves as a fundamental starting material for constructing larger, more intricate molecular architectures. Its derivatives are employed as key intermediates in the synthesis of various heterocyclic systems. mdpi.com For instance, they can be incorporated into multi-pharmacophoric conjugates, merging the isoindoline-1,3-dione unit with other bioactive motifs like pyrazole (B372694) and thiazole (B1198619) to create complex structures with potential applications in medicinal chemistry. researchgate.net The synthesis of these elaborate molecules often involves multi-step sequences where the phthalimide group guides the formation of new rings and functional groups. researchgate.net

Building Block for Natural Product Inspired Synthesis

The isoindole skeleton is present in a variety of natural products, including alkaloids and meroterpenoids. nih.gov Consequently, synthetic strategies aimed at these natural targets often utilize isoindole-1,3-dione derivatives as convenient and effective building blocks. Although many natural products contain a reduced or modified isoindole core, the phthalimide structure provides a stable and synthetically accessible entry point to this framework. nih.gov The synthesis of compounds like Thalidomide and its analogs, which feature a glutarimide (B196013) moiety attached to the phthalimide nitrogen, highlights the use of this scaffold in creating molecules inspired by natural product structures. mdpi.com

Potential in Functional Materials Science

The inherent photophysical and electronic properties of the isoindole ring system make it an attractive component for the design of novel functional materials. The aromatic nature and the electron-withdrawing imide group create a π-system that can be readily modified to tune its optical and electronic characteristics.

Chromophores and Dyes Based on Isoindole Scaffolds

The isoindole framework is the basis for several classes of highly stable and intensely colored pigments and dyes. Phthalocyanines, which are large macrocyclic compounds formed from four isoindole units, are prominent examples. acgpubs.org These complexes can coordinate with a wide range of metal ions and are known for their brilliant colors and exceptional stability, leading to their use as industrial pigments. acgpubs.org

Furthermore, the isoindole scaffold is a component of highly fluorescent dyes, such as certain BODIPY (boron-dipyrromethene) derivatives, which have found widespread use in scientific imaging and sensing applications due to their high quantum yields and photostability. acgpubs.org The ability to chemically modify the isoindole structure allows for fine-tuning of the absorption and emission wavelengths, making it possible to create a portfolio of dyes that span the visible and near-infrared regions of the spectrum.

Optoelectronic and Photophysical Applications

Derivatives of isoindole-1,3-dione are increasingly being explored for their potential in optoelectronic devices. Research has shown that N-substituted isoindole-1,3-diones exhibit interesting optical properties, including absorbance in the near-ultraviolet region. acgpubs.org The structural, spectroscopic, and electronic properties of these compounds can be investigated using both experimental techniques and computational methods like density functional theory. acgpubs.org

The development of novel fluorophores with aggregation-induced emission (AIE) characteristics has been achieved using isoindole derivatives. These materials are promising for applications in organic light-emitting diodes (OLEDs) and bioimaging. The design of π-expanded systems that merge indole (B1671886) and indolizine (B1195054) moieties has led to a new class of stable polycyclic aromatic compounds with tunable fluorescence across the visible spectrum, making them strong candidates for next-generation organic electronics.

The table below summarizes the optical properties of several synthesized N-substituted isoindole-1,3-dione derivatives, demonstrating how modification of the substituent (R-group) can influence key parameters relevant to optoelectronic applications. acgpubs.org

| Compound | R-Group | Absorbance Max (λmax, nm) | Optical Band Gap (Eg, eV) | Refractive Index (n) |

| 5 | -CH₂CH₂OH | 231 | 4.88 | 2.18 |

| 6 | -CH₂CH₂OMs | 231 | 4.86 | 2.19 |

| 7 | -CH(CH₃)CH₂OMs | 229 | 4.87 | 2.18 |

| 8 | -CH(CH₃)CH₂OH | 230 | 4.89 | 2.17 |

| 9 | -CH₂CH₂N₃ | 231 | 4.80 | 2.22 |

| 10 | -CH(CH₃)CH₂N₃ | 230 | 4.82 | 2.21 |

| Data derived from a study on N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-diones. acgpubs.org |

Future Research Perspectives in N 2 Methylpropanoyl Isoindole 1,3 Dione Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for producing N-acylisoindole-1,3-diones. ijnc.irjvktech.com Traditional methods often rely on hazardous solvents and reagents, generating significant waste. jocpr.com Future research will focus on methodologies that align with the principles of green chemistry, such as waste minimization, energy efficiency, and the use of renewable resources. ijnc.irjvktech.comjocpr.com

Key areas of innovation include:

Aqueous Micellar Catalysis: The use of water as a solvent for organic reactions, which was historically considered challenging, is a major focus. nih.gov The design of non-ionic surfactants that form micelles in water creates "nanoreactors" where organic reactions can proceed efficiently. nih.gov This approach has already shown success in related syntheses, improving yields and reducing catalyst loading. nih.gov

Catalyst-Driven Transformations: The development of more efficient and selective catalysts is crucial. This includes exploring propylphosphonic anhydride (B1165640) (T3P)-assisted methodologies which can be performed at room temperature without an inert atmosphere, simplifying the process and reducing energy costs. researchgate.net

Discovery of Novel Catalytic Transformations

N-acylphthalimides, like 2-(2-Methylpropanoyl)isoindole-1,3-dione, are becoming recognized as effective coupling partners in a variety of catalytic reactions. Their utility stems from the ability of the N-acyl group to act as a leaving group, enabling transformations that form new carbon-carbon and carbon-heteroatom bonds.

Future research is focused on expanding the scope of these transformations:

Decarbonylative and Acyl-Coupling Reactions: Palladium-N-heterocyclic carbene (Pd-NHC) catalysts have been successfully used for the Suzuki-Miyaura cross-coupling of N-acylphthalimides. mdpi.com This allows for the synthesis of ketones by forming a new carbon-acyl bond. mdpi.com Future work will likely extend this methodology to include other types of coupling partners, such as alkyl-9-BBN reagents and trialkylboranes, for the synthesis of alkyl ketones. mdpi.com

Decarboxylative Couplings: While distinct from N-acylphthalimides, related N-hydroxyphthalimide (NHP) esters are used in decarboxylative coupling reactions to form Csp2-Csp3 bonds. organic-chemistry.org These reactions, often catalyzed by nickel, generate alkyl radicals from carboxylic acid derivatives without the need for light or a photocatalyst. organic-chemistry.orgwisc.edu Future research could explore analogous transformations using N-acylphthalimides, potentially through different activation mechanisms.

Dual Catalysis Systems: The combination of photoredox and transition metal catalysis is a powerful strategy. nih.govresearchgate.net For example, a dual photo- and copper-catalyzed method has been developed for the decarboxylative coupling of N-hydroxyphthalimide esters with polyfluoroaryl zinc reagents. nih.govresearchgate.net This approach allows for the installation of valuable polyfluoroaryl groups onto alkyl chains. nih.gov Future studies will likely investigate the application of similar dual catalytic systems to N-acylphthalimides for novel transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules like this compound. acgpubs.orgscirp.org These methods provide insights into molecular structure, reactivity, and spectroscopic properties, guiding experimental design and accelerating discovery. ijnc.iracgpubs.org

Future directions in this area include:

Reactivity and Mechanistic Studies: DFT calculations can elucidate reaction mechanisms, such as the steps involved in catalytic cross-coupling reactions. mdpi.com By modeling transition states and intermediates, researchers can understand the factors controlling selectivity and reactivity, leading to the design of more efficient catalysts and reaction conditions. mdpi.com

Predicting Bioactivity: Computational tools are used to predict the physicochemical and biological properties of new isoindoline-1,3-dione derivatives. nih.govnih.gov Molecular docking studies, for instance, can predict the binding affinity of these compounds to biological targets like enzymes, helping to identify promising candidates for drug discovery. nih.govnih.gov

Designing Novel Materials: Computational modeling can predict the electronic and optical properties of N-substituted isoindole-1,3-dione derivatives. acgpubs.org This allows for the in-silico design of new materials with specific properties, such as fluorophores or components for organic electronics, before undertaking their synthesis. acgpubs.org

Exploration of Emerging Applications in Advanced Materials

The isoindole-1,3-dione scaffold is a valuable building block for the creation of advanced materials due to its chemical stability and versatile functionality. mdpi.com While many applications have focused on biological activity, there is growing interest in the materials science applications of these compounds.

Future research will likely explore:

Organic Dyes and Fluorophores: The isoindole structure is found in pigments and dyes. beilstein-journals.org By modifying the substituents on the N-acylphthalimide core, it is possible to tune the electronic and optical properties, leading to the development of novel dyes and fluorophores with applications in imaging, sensing, and organic light-emitting diodes (OLEDs). acgpubs.org

Polymer Chemistry: The phthalimide (B116566) moiety can be incorporated into polymer backbones or as pendant groups to enhance thermal stability, chemical resistance, and other material properties. Future work could involve the synthesis of novel monomers based on this compound for the creation of high-performance polymers.

Functional Materials: The ability to introduce various functional groups onto the isoindole-1,3-dione structure opens up possibilities for creating materials with specific functions. For example, the introduction of polyfluoroaryl groups, which are important in materials chemistry, could lead to new liquid crystals or materials with unique surface properties. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-(2-Methylpropanoyl)isoindole-1,3-dione, and how can reaction parameters be optimized to improve yield?

Methodological Answer: Common synthetic routes include N-acylation of isoindole-1,3-dione derivatives or cyclocondensation reactions using precursors like phthalic anhydride and 2-methylpropanoyl chloride. Key factors influencing yield are temperature, catalyst selection (e.g., Lewis acids), and solvent polarity. To optimize conditions, employ a factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature: 80–120°C, catalyst loading: 0.5–2.0 mol%) and analyze interactions using regression models . For example:

| Variable | Levels Tested | Impact on Yield (%) |

|---|---|---|

| Temperature | 80°C, 100°C, 120°C | ±15% |

| Catalyst Loading | 0.5 mol%, 1.0 mol%, 2.0 mol% | ±20% |

Post-optimization validation via response surface methodology (RSM) ensures reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be resolved?

Methodological Answer: Core techniques include NMR (¹H/¹³C for functional group confirmation), mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) for crystallographic data. Contradictions in spectral data (e.g., unexpected peaks in NMR) should be addressed through:

- Comparative analysis with computational predictions (e.g., DFT-calculated chemical shifts) .

- Replicate experiments under controlled conditions to isolate environmental artifacts .

- Multivariate analysis to decouple overlapping signals in complex spectra .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to predict the reactivity and stability of this compound in novel reaction environments?

Methodological Answer: Use density functional theory (DFT) to calculate thermodynamic properties (e.g., Gibbs free energy of reactions) and identify reactive sites. For example:

- Reaction path sampling with quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states .

- Molecular dynamics (MD) simulations to assess solvent effects and degradation pathways under varying pH/temperature conditions .

Case Study: Simulate nucleophilic attack on the isoindole ring using explicit solvent models (e.g., water, DMSO) to predict hydrolysis rates. Cross-validate results with experimental kinetic data .

Q. What strategies are recommended for resolving contradictions between experimental data and theoretical models in mechanistic studies of this compound?

Methodological Answer: Contradictions often arise from oversimplified assumptions in models or unaccounted experimental variables. Address these by:

- Sensitivity analysis to identify critical parameters (e.g., solvent polarity, steric effects) missing in the model .

- Hierarchical clustering of experimental datasets to detect outliers or systematic errors .

- Hybrid modeling : Combine DFT with machine learning (ML) to refine reaction coordinates using high-throughput experimental data .

Example workflow:

Q. How can AI-driven experimental design accelerate the discovery of derivatives or co-crystals of this compound?

Methodological Answer: Implement active learning frameworks to prioritize high-potential candidates:

- Train ML models on existing crystallographic databases (e.g., Cambridge Structural Database) to predict co-crystal formation likelihood .

- Use generative adversarial networks (GANs) to propose novel derivatives with optimized solubility or bioavailability .

- Validate predictions via high-throughput screening (HTS) in automated reactors, creating a feedback loop for model refinement .

Methodological Integration and Best Practices

Q. What experimental design principles are critical for studying the environmental fate of this compound (e.g., photodegradation, bioaccumulation)?

Methodological Answer: Adopt a modular design to isolate variables:

- Photodegradation studies : Use a central composite design (CCD) to vary UV intensity (10–50 mW/cm²), pH (4–10), and dissolved oxygen levels. Monitor degradation products via LC-MS .

- Bioaccumulation assays : Apply fractional factorial design to test organism type (e.g., Daphnia, zebrafish), exposure duration, and compound concentration. Analyze tissue samples using ICP-MS for metal-chelated byproducts .

Q. How can researchers balance theoretical frameworks (e.g., frontier molecular orbital theory) with empirical data in functionalizing this compound?

Methodological Answer: Develop a synergistic workflow :

- Use frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions .

- Validate predictions via Hammett plots correlating substituent effects with reaction rates.

- Iteratively update theoretical assumptions using experimental Hammett constants (σ⁺), ensuring alignment with observed outcomes .

Note on Data Integrity: Always adhere to rigorous encryption and access protocols when handling computational or experimental datasets, as emphasized in modern chemical software frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.